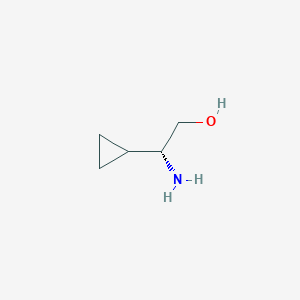

(R)-2-amino-2-cyclopropylethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

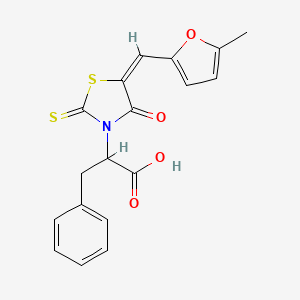

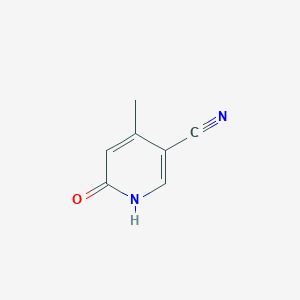

(R)-2-amino-2-cyclopropylethanol is a chiral amino alcohol with a cyclopropyl group. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.

科学的研究の応用

Stereocontrol in Rhodium-Catalyzed Carbonylative Cycloadditions

(R)-2-amino-2-cyclopropylethanol and its derivatives are instrumental in the stereocontrolled synthesis of complex N-heterocyclic scaffolds through Rhodium-catalyzed carbonylative cycloadditions. These processes exploit amino-substituted cyclopropanes, generating rhodacyclopentanone intermediates for constructing stereochemically rich structures, highlighting the utility of (R)-2-amino-2-cyclopropylethanol in creating biologically active compounds with high stereocontrol (Shaw et al., 2015).

Synthesis of Conformationally Restricted Histamine Analogues

(R)-2-amino-2-cyclopropylethanol serves as a precursor in the development of chiral cyclopropane units, crucial for synthesizing conformationally restricted histamine analogues. These cyclopropane-based structures are significant for investigating bioactive conformations, showcasing the compound's role in creating molecules with potential therapeutic applications (Kazuta et al., 2002).

Cyclopropanation and C-H Insertion Reactions

The compound and its cyclopropene derivatives demonstrate versatile reactivity in cyclopropanation and C-H insertion reactions catalyzed by transition metals. This reactivity is essential for synthesizing a wide variety of heterocycles and carbocycles, contributing to the development of new synthetic methodologies and the creation of molecules with complex architectures (Archambeau et al., 2015).

Peptide Isostere Synthesis

(R)-2-amino-2-cyclopropylethanol derivatives are utilized in the synthesis of 1,2,3-trisubstituted cyclopropanes as peptide isosteres. These compounds offer a novel approach to modifying peptide linkages, enhancing the biological activity of peptidic ligands. The synthesis of these cyclopropanes involves highly stereoselective and asymmetric methods, demonstrating the compound's significance in medicinal chemistry (Martín et al., 1992).

Enantioselective Synthesis of Amino Acids

The stereochemical complexity of (R)-2-amino-2-cyclopropylethanol and its derivatives facilitates the enantioselective synthesis of cis-cyclopropane alpha-amino acids. This synthesis involves chiral Rh(II)-carboxylate catalysts and highlights the compound's role in producing enantiomerically enriched amino acids, crucial for pharmaceutical development (Lindsay et al., 2009).

特性

IUPAC Name |

(2R)-2-amino-2-cyclopropylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-5(3-7)4-1-2-4/h4-5,7H,1-3,6H2/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCCGHDKJXAQLS-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-amino-2-cyclopropylethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2919690.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2919702.png)

![6-chloro-N2-[2-(2-chlorophenoxy)pyridin-4-yl]pyridine-2,5-dicarboxamide](/img/structure/B2919703.png)

![Methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2919704.png)

![Ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2919706.png)